

Application Notes and Protocols: Measuring the IC50 of Clamikalant Sodium on KATP Currents

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Compound of Interest		
Compound Name:	Clamikalant sodium	
Cat. No.:	B15589401	Get Quote

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Introduction

Clamikalant sodium, also known as HMR 1883 or HMR 1098, is a selective blocker of the ATP-sensitive potassium (KATP) channel.[1][2][3] KATP channels are crucial in linking the metabolic state of a cell to its electrical excitability. These channels are composed of a poreforming inwardly rectifying potassium channel subunit (Kir6.x) and a regulatory sulfonylurea receptor (SUR) subunit. In tissues like the heart, KATP channel activation during periods of metabolic stress, such as ischemia, leads to potassium efflux, which shortens the action potential duration and can contribute to the development of life-threatening arrhythmias like ventricular fibrillation.[4][5][6]

Clamikalant is a sulfonylthiourea derivative designed as a cardioselective KATP channel blocker.[7][8] It shows a higher potency for cardiac KATP channels (composed of Kir6.2/SUR2A) compared to those in pancreatic β -cells (Kir6.2/SUR1), suggesting its potential as an anti-arrhythmic agent with a reduced risk of inducing hypoglycemia.[5][6][7]

These application notes provide a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of **Clamikalant sodium** on KATP currents using the patch-clamp technique, the gold standard for ion channel research.[9]





Data Presentation: IC50 of Clamikalant Sodium on KATP Channels

The following table summarizes the reported IC50 values for **Clamikalant sodium** (HMR 1883) in various experimental models. These values highlight the compound's cardioselectivity and the influence of experimental conditions, such as pH, on its potency.



Cell/Tissue Type	Experiment al Model	KATP Channel Subunits	Measured Effect	IC50 Value (μM)	Reference
Guinea Pig Papillary Muscle	Rilmakalim- induced APD shortening (pH 7.4)	Endogenous	Antagonism	1.8	
Guinea Pig Papillary Muscle	Rilmakalim- induced APD shortening (pH 6.0)	Endogenous	Antagonism	0.6	[7]
Guinea Pig Ventricular Myocytes	Rilmakalim- induced APD shortening (pH 7.4)	Endogenous	Antagonism	3	
Guinea Pig Ventricular Myocytes	Rilmakalim- induced APD shortening (pH 6.5)	Endogenous	Antagonism	0.4	[7]
Guinea Pig Ventricular Myocytes	Rilmakalim- induced whole-cell current (pH 7.4)	Endogenous	Inhibition	0.8	[7]
Rat Insulinoma Cells (RINm5F)	Diazoxide- induced hyperpolariza tion	Endogenous	Depolarizatio n	~20	[7]
COSm6 Cells	86Rb+ efflux through Kir6.2/SUR1	Recombinant	Inhibition	Less effective	[1]
COSm6 Cells	86Rb+ efflux through	Recombinant	Inhibition	More effective	[1]



	Kir6.2/SUR2 A				
Mouse Atrial Myocytes	Pinacidil- induced sK(ATP) current	Endogenous	Inhibition	0.36	[1]

Experimental Protocols

I. Cell Preparation: Isolation of Ventricular Myocytes

This protocol describes the isolation of ventricular myocytes from an adult mouse heart using the Langendorff perfusion method, which is essential for obtaining high-quality, viable cells for electrophysiological recordings.[9][10]

Materials:

- Animals: Adult C57BL/6 mice
- Solutions:
 - Calcium-free Tyrode's Buffer: 135 mM NaCl, 5.4 mM KCl, 1 mM MgCl2, 0.33 mM NaH2PO4, 10 mM HEPES, 10 mM Glucose. Adjust pH to 7.4 with NaOH.
 - Enzyme Solution: Calcium-free Tyrode's buffer containing 1 mg/mL Collagenase Type II and 0.1 mg/mL Protease Type XIV.
 - Kraft-Brühe (KB) Solution: 70 mM KOH, 50 mM L-glutamic acid, 40 mM KCl, 20 mM KH2PO4, 20 mM Taurine, 10 mM HEPES, 10 mM Glucose, 0.5 mM EGTA. Adjust pH to 7.4 with KOH.
- Equipment: Langendorff perfusion system, surgical instruments, water bath.

Procedure:

Anesthetize the mouse and perform a thoracotomy to expose the heart.



- Rapidly excise the heart and cannulate the aorta on the Langendorff apparatus.
- Perfuse the heart with warm (37°C), oxygenated Calcium-free Tyrode's buffer for 5 minutes to wash out the blood.
- Switch the perfusion to the enzyme solution and perfuse for 10-15 minutes, or until the heart becomes flaccid.
- Transfer the heart to a dish containing KB solution.
- Remove the atria and gently tease the ventricular tissue apart to release the individual myocytes.
- Filter the cell suspension through a nylon mesh to remove large debris.
- Allow the myocytes to settle, then resuspend them in fresh KB solution. The cells can be stored at 4°C for several hours.

II. Electrophysiological Recording: Whole-Cell Patch-Clamp

The whole-cell patch-clamp configuration allows for the recording of macroscopic KATP currents from a single myocyte.

Materials:

- Solutions:
 - External Solution (Tyrode's Buffer): 135 mM NaCl, 5.4 mM KCl, 1.8 mM CaCl2, 1 mM
 MgCl2, 0.33 mM NaH2PO4, 10 mM HEPES, 10 mM Glucose. Adjust pH to 7.4 with NaOH.
 - Internal (Pipette) Solution: 140 mM KCl, 10 mM HEPES, 10 mM EGTA, 5 mM MgATP (or a lower concentration to facilitate KATP channel opening). Adjust pH to 7.2 with KOH.
- Equipment: Patch-clamp amplifier, digitizer, microscope, micromanipulator, perfusion system.
- Drug Solutions: Prepare stock solutions of Clamikalant sodium in a suitable solvent (e.g., DMSO) and dilute to the final desired concentrations in the external solution. A KATP



channel opener (e.g., pinacidil or diazoxide) will be needed to activate the KATP currents.

Procedure:

- Plate the isolated myocytes on laminin-coated coverslips.
- Mount the coverslip in the recording chamber on the microscope and perfuse with the external solution.
- Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-5 M Ω when filled with the internal solution.
- Approach a myocyte with the patch pipette and form a high-resistance (>1 G Ω) seal (a "giga-seal") with the cell membrane.
- Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.
- Clamp the cell membrane potential at a holding potential of -70 mV.
- Apply voltage ramps or steps to elicit membrane currents. For KATP currents, a ramp from -120 mV to +60 mV is typically used.
- To activate KATP currents, perfuse the cell with an external solution containing a KATP channel opener (e.g., 100 μM pinacidil).
- Once a stable KATP current is established, apply increasing concentrations of Clamikalant sodium via the perfusion system.
- Record the current at each concentration until a steady-state block is achieved.

III. Data Analysis and IC50 Calculation

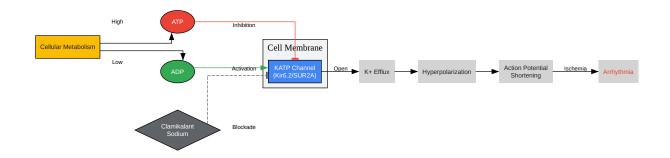
- Measure the peak outward current at a specific voltage (e.g., +40 mV) in the presence of the KATP opener (control) and at each concentration of Clamikalant sodium.
- Calculate the percentage of current inhibition for each concentration of Clamikalant sodium relative to the control current.



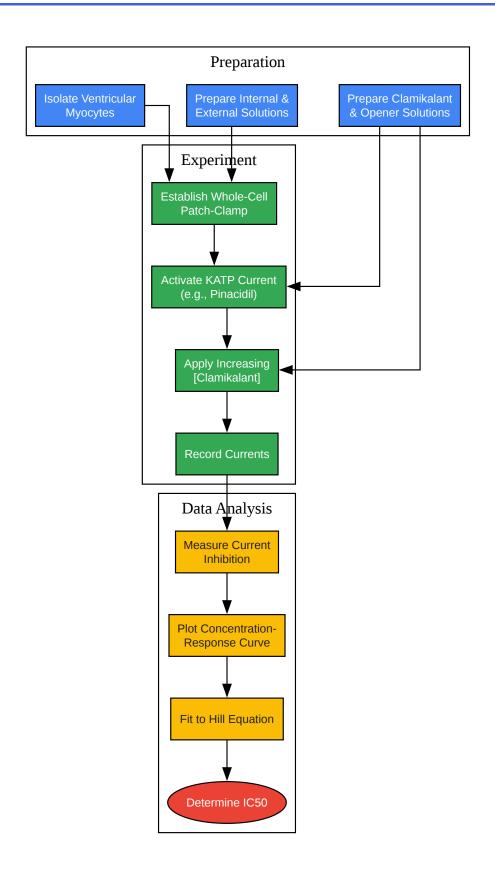
- Plot the percentage of inhibition as a function of the logarithm of the Clamikalant sodium concentration.
- Fit the concentration-response data to the Hill equation to determine the IC50 value and the Hill coefficient (nH):
 - o I / I_max = 1 / (1 + ([Drug] / IC50)^nH)
 - Where I is the current at a given drug concentration, I_max is the maximal current, and
 [Drug] is the concentration of Clamikalant sodium.

Visualizations Signaling Pathway of KATP Channel Modulation









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